(2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid (2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16188284
InChI: InChI=1S/C10H19NO3S/c1-6-7(2)8(9(12)13)11-15(14)10(3,4)5/h6-8,11H,1H2,2-5H3,(H,12,13)/t7-,8+,15?/m1/s1
SMILES:
Molecular Formula: C10H19NO3S
Molecular Weight: 233.33 g/mol

(2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid

CAS No.:

Cat. No.: VC16188284

Molecular Formula: C10H19NO3S

Molecular Weight: 233.33 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid -

Specification

Molecular Formula C10H19NO3S
Molecular Weight 233.33 g/mol
IUPAC Name (2S,3R)-2-(tert-butylsulfinylamino)-3-methylpent-4-enoic acid
Standard InChI InChI=1S/C10H19NO3S/c1-6-7(2)8(9(12)13)11-15(14)10(3,4)5/h6-8,11H,1H2,2-5H3,(H,12,13)/t7-,8+,15?/m1/s1
Standard InChI Key LKFAJBSAIXZFTJ-QOQVMDBCSA-N
Isomeric SMILES C[C@H](C=C)[C@@H](C(=O)O)NS(=O)C(C)(C)C
Canonical SMILES CC(C=C)C(C(=O)O)NS(=O)C(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of (2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid is defined by its stereochemical configuration and functional groups. The compound’s IUPAC name, (2S,3R)-2-(tert-butylsulfinylamino)-3-methylpent-4-enoic acid, reflects its chiral centers at positions 2 (S-configuration) and 3 (R-configuration), as well as the (S)-configured tert-butylsulfinyl group .

Molecular and Stereochemical Features

  • Molecular Formula: C₁₀H₁₉NO₃S

  • Molecular Weight: 233.33 g/mol

  • CAS Registry Number: 1461641-97-3

  • Stereochemistry: The compound’s enantiomeric purity is critical for its role in asymmetric synthesis, with the tert-butylsulfinyl group acting as a chiral auxiliary to control reaction outcomes .

Table 1: Key Physicochemical Properties

PropertyValue
Polar Surface Area (PSA)85.61 Ų
XLogP3 (Lipophilicity)2.57
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4

The moderate lipophilicity (XLogP3 = 2.57) suggests balanced solubility in organic and aqueous media, making it suitable for diverse reaction conditions .

Synthesis and Industrial Production

While detailed synthetic protocols for (2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid are proprietary, general principles of stereoselective synthesis apply. Industrial production likely employs photoredox catalysis or asymmetric induction methods to achieve high enantiomeric purity. Scalable techniques, such as catalytic asymmetric sulfinylation, are inferred from analogous synthetic pathways for chiral sulfinyl compounds .

Critical Synthesis Challenges

  • Stereochemical Control: Ensuring the (2S,3R,S) configuration requires precise reaction conditions and chiral catalysts.

  • Purification: Industrial-grade purity (≥95–98%) is achieved via chromatography or crystallization .

Applications in Asymmetric Synthesis

This compound serves as a versatile intermediate in pharmaceutical and organic synthesis. Its tert-butylsulfinyl group enhances stereochemical outcomes in reactions such as:

  • Aldol Additions: The sulfinyl auxiliary directs facial selectivity in carbonyl additions.

  • Amino Acid Derivatives: Used to synthesize non-natural amino acids for peptide therapeutics .

Case Study: Drug Intermediate Synthesis

In a hypothetical application, the compound could facilitate the synthesis of protease inhibitors by enabling enantioselective formation of β-amino acid motifs. Such intermediates are pivotal in antiviral and anticancer drug development .

Hazard CategoryGHS CodePrecautionary Measures
Acute Oral ToxicityH302Avoid ingestion; use PPE
Skin IrritationH315Wear nitrile gloves
Serious Eye IrritationH319Use safety goggles
Respiratory IrritationH335Operate in fume hoods

Comparative Analysis with Analogous Compounds

Chiral sulfinyl amines are compared based on structural and functional criteria:

Table 2: Comparison with Chiral Sulfinyl Derivatives

CompoundXLogP3PSA (Ų)Primary Application
Target Compound2.5785.61Asymmetric synthesis
(S)-tert-Butanesulfinamide1.9864.18Ketone reductions
(R)-Methyl p-tolyl sulfoxide2.1555.12Organocatalysis

The target compound’s higher PSA and lipophilicity balance make it uniquely suited for reactions requiring both steric bulk and polar interactions .

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